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(2-Chloro-5-fluoropyridin-3-YL)methanamine Documentation Hub

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  • Product: (2-Chloro-5-fluoropyridin-3-YL)methanamine
  • CAS: 870063-53-9

Core Science & Biosynthesis

Foundational

Cheminformatic Profiling and Synthetic Utility of (2-Chloro-5-fluoropyridin-3-yl)methanamine

Technical Whitepaper | Version 1.0 Executive Summary (2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS: 870063-53-9) represents a "privileged scaffold" in modern medicinal chemistry. Its low molecular weight (<200 Da) and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

(2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS: 870063-53-9) represents a "privileged scaffold" in modern medicinal chemistry. Its low molecular weight (<200 Da) and specific halogenation pattern make it an ideal fragment for Fragment-Based Drug Discovery (FBDD) and a critical intermediate for kinase inhibitors and P2X7 receptor antagonists.

This guide moves beyond the static physical property of molecular weight to explore its practical implications in stoichiometry, mass spectrometry validation, and synthetic pathway design.

Part 1: Physicochemical Profile & Stoichiometry

The Molecular Weight Context

While the nominal molecular weight is often cited as 160.58 g/mol , researchers must distinguish between the free base and the hydrochloride salt forms often supplied by vendors. Failure to account for this difference is a primary source of stoichiometric error in library synthesis.

PropertyFree BaseHydrochloride Salt (Mono)Hydrochloride Salt (Di)
Formula C₆H₆ClFN₂C₆H₆ClFN₂ · HClC₆H₆ClFN₂ · 2HCl
Avg. Molecular Weight 160.58 g/mol 197.04 g/mol 233.50 g/mol
Exact Mass (Monoisotopic) 160.020196.000231.970
LogP (Predicted) 0.82-1.5 (ionized)-
H-Bond Donors/Acceptors 1 / 32 / 3-
Isotopic Signature (Mass Spec Critical)

For analytical validation, the "molecular weight" is defined by the isotopic abundance of Chlorine (35Cl vs 37Cl).

  • M+H Peak (Base): 161.02 Da

  • M+H+2 Peak: 163.02 Da

  • Intensity Ratio: ~3:1 (Characteristic of monoc-chloro substitution).

Technical Insight: If your Mass Spec spectrum does not show this 3:1 split at 161/163 m/z, your product has likely undergone de-halogenation (loss of Cl) or hydrolysis during synthesis.

Part 2: Analytical Validation Workflow

Trustworthiness & Self-Validating Protocols

To confirm the identity and purity of (2-Chloro-5-fluoropyridin-3-yl)methanamine, a standard LC-MS protocol is insufficient without specific mobile phase considerations to prevent peak tailing of the primary amine.

Protocol: High-Resolution LC-MS Validation
  • Column Selection: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.

    • Why: The C18 stationary phase provides adequate retention for the pyridine ring despite the polar amine tail.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic pH ensures the primary amine is fully protonated (

      
      ), preventing interaction with residual silanols on the column which causes peak tailing.
      
  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI+ Mode. Scan range 100–300 m/z.

Analytical Logic Diagram

The following diagram illustrates the decision matrix for validating the molecular weight and structural integrity.

AnalyticalWorkflow Sample Crude Sample (2-Cl-5-F-Pyridine) LC LC Separation (Acidic Mobile Phase) Sample->LC MS MS Detection (ESI+) LC->MS Check1 Check M+H (161.02 m/z) MS->Check1 Check2 Check Isotope (161 vs 163 ratio) Check1->Check2 Found Fail REJECT (De-chlorinated?) Check1->Fail Missing Pass VALIDATED MW: 160.58 Check2->Pass 3:1 Ratio Check2->Fail No Split

Figure 1: Self-validating analytical workflow for chloropyridine derivatives.

Part 3: Synthetic Pathways & Causality

Expertise & Experience

Synthesizing this molecule requires navigating the "Halogen Dance" risk—where the chlorine atom can migrate or be removed under harsh reduction conditions.

Recommended Route: Nitrile Reduction

The most robust route starts from 2-chloro-5-fluoronicotinonitrile .

  • Precursor: 2-Chloro-5-fluoronicotinonitrile (CAS 791644-48-9).[1]

  • Reagent: Borane-THF complex (

    
    ) or 
    
    
    
    with
    
    
    .
    • Avoid: Palladium on Carbon (

      
      ) with 
      
      
      
      .
    • Causality: Catalytic hydrogenation (Pd/C) will rapidly cleave the C-Cl bond, yielding the non-chlorinated 5-fluoropyridin-3-yl derivative (MW 126), a common impurity that is difficult to separate.

  • Quench: Methanol/HCl.

    • Result: This yields the Hydrochloride salt (MW 197.04).

Alternative Route: Reductive Amination

If the nitrile is unavailable, the aldehyde (2-chloro-5-fluoropyridine-3-carbaldehyde ) can be used.

  • Condensation with Hydroxylamine (

    
    ) to form the oxime.
    
  • Selective reduction using Zinc/Acetic Acid.

Synthesis Logic Diagram

SynthesisPath Aldehyde Start: 2-Cl-5-F-aldehyde (CAS 851484-95-2) Step1 Reductive Amination (NH4OAc / NaBH3CN) Aldehyde->Step1 Nitrile Start: 2-Cl-5-F-nicotinonitrile (CAS 791644-48-9) Step2 Reduction (BH3-THF, 0°C) Nitrile->Step2 Risk CRITICAL RISK: Pd/C Hydrogenation causes De-chlorination Nitrile->Risk Avoid Product Target Product (2-Chloro-5-fluoropyridin-3-yl)methanamine MW: 160.58 Step1->Product Step2->Product Risk->Product Impure (MW 126)

Figure 2: Synthetic pathways highlighting the critical risk of catalytic hydrogenation.

Part 4: Application in Drug Discovery

The molecular weight of 160.58 places this molecule in the "Fragment" category (Rule of 3 compliant: MW < 300).

  • P2X7 Antagonists: The 2-chloro position is often used for nucleophilic aromatic substitution (

    
    ) to attach complex amines, while the 5-fluoro group blocks metabolic oxidation at the susceptible pyridine position.
    
  • Kinase Inhibitors: The primary amine serves as a hinge binder or a solvent-exposed solubilizing group.

Safety Note: As a primary amine halopyridine, this compound is a potential skin sensitizer and lachrymator. Handle in a fume hood.

References

  • PubChem. (2025).[2][3][4][5] Compound Summary: (2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS 870063-53-9).[6] National Library of Medicine. Link

  • BLD Pharm. (2025). Product Specifications: (2-Chloro-5-fluoropyridin-3-yl)methanamine.[6]Link

  • Xiangyang, C., et al. (2010).[7] Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a Potent P2X7 Receptor Antagonist.[7] Bioorganic & Medicinal Chemistry Letters.[7] Link

  • ChemicalBook. (2024). Synthesis of 2-chloro-5-fluoronicotinonitrile.[1]Link

Sources

Exploratory

Technical Guide: (2-Chloro-5-fluoropyridin-3-yl)methanamine

Structure, Synthesis, and Application in Medicinal Chemistry Executive Summary (2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS: 870063-53-9) represents a "privileged scaffold" in modern drug discovery.[1] It serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS: 870063-53-9) represents a "privileged scaffold" in modern drug discovery.[1] It serves as a critical bifunctional building block, offering a primary amine for linker attachment and a 2-chloro-pyridine core primed for cross-coupling reactions.[1] Its 5-fluoro substituent provides metabolic stability and modulates pKa, making it highly relevant for kinase inhibitor and GPCR ligand design.[1] This guide details the structural properties, validated synthetic protocols, and strategic reactivity profiles required to utilize this core effectively.

Part 1: Structural Anatomy & Physicochemical Profile[1]

The utility of this molecule stems from its electronic imbalance.[1] The pyridine ring is electron-deficient, exacerbated by the electronegative fluorine at C5 and chlorine at C2.[1] This unique electronic landscape dictates its reactivity.[1]

Key Structural Features
  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • C3-Methanamine: A primary aliphatic amine (

    
    ) that acts as a nucleophilic tether.[1] It is distinct from the aromatic ring, breaking conjugation and allowing for flexible linker design.[1]
    
  • C5-Fluorine: Blocks metabolic oxidation at the susceptible C5 position (a common metabolic soft spot in pyridines) and lowers the basicity of the ring nitrogen.[1]

Figure 1: Electronic Architecture & Functional Logic

G Core (2-Chloro-5-fluoropyridin-3-yl)methanamine Cl C2-Chlorine (Electrophilic Handle) Core->Cl F C5-Fluorine (Metabolic Blocker) Core->F Amine C3-Methanamine (Nucleophilic Linker) Core->Amine SnAr S_NAr Activity (High) Cl->SnAr Suzuki Pd-Coupling (Excellent) Cl->Suzuki Lipophilicity LogP Modulation F->Lipophilicity Amide Amide Coupling Amine->Amide

Caption: Functional decomposition of the scaffold showing orthogonal reactivity zones.[1]

Part 2: Synthetic Routes & "Field-Proven" Protocols

The synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanamine typically proceeds via the reduction of 2-chloro-5-fluoronicotinonitrile .[1]

Critical Warning: Standard catalytic hydrogenation (e.g.,


, Pd/C) is NOT recommended  without strict modification.[1] The C2-Chlorine bond is labile under hydrogenation conditions, leading to hydrodechlorination (yielding 3-aminomethyl-5-fluoropyridine).[1]
Recommended Protocol: Borane-THF Reduction

This method offers the highest chemoselectivity, preserving the C2-Cl bond while quantitatively reducing the nitrile.[1]

Materials:

  • Precursor: 2-Chloro-5-fluoronicotinonitrile (1.0 eq)[1]

  • Reagent: Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution (2.5 eq)[1]
    
  • Solvent: Anhydrous THF

  • Quench: Methanol (

    
    ), HCl (conc.)[1][2]
    

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with 2-chloro-5-fluoronicotinonitrile under

    
     atmosphere. Dissolve in anhydrous THF (0.2 M concentration).
    
  • Addition: Cool the solution to 0°C. Add

    
     dropwise over 30 minutes. The reaction is exothermic; control internal temperature 
    
    
    
    .[1]
  • Reflux: Allow to warm to Room Temperature (RT), then heat to mild reflux (65°C) for 2–4 hours. Monitor by LCMS (look for M+1 = 161).[1]

  • Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane (gas evolution).

  • Acid Hydrolysis: Add conc. HCl (excess) and reflux for 1 hour to break the boron-amine complex.

  • Workup: Basify with NaOH (aq) to pH > 10. Extract with DCM.[1] Dry over

    
    .[1][2]
    

Figure 2: Synthetic Workflow (Nitrile Reduction)

Synthesis Start 2-Chloro-5-fluoronicotinonitrile Step1 Add BH3-THF (0°C -> Reflux) Start->Step1 Warning AVOID: H2/Pd-C (Risk of Dechlorination) Start->Warning Alternative path failure Inter Boron-Amine Complex Step1->Inter Step2 Acid Hydrolysis (HCl, Reflux) Inter->Step2 Step3 Basify & Extract Step2->Step3 Product (2-Chloro-5-fluoropyridin-3-yl)methanamine Step3->Product

Caption: Optimized reduction pathway avoiding hydrodechlorination.

Part 3: Reactivity & Functionalization Strategy

The power of this scaffold lies in its Orthogonal Reactivity .[1] You can selectively manipulate the amine without disturbing the aryl chloride, and vice versa.[1]

Strategic Sequencing
  • Path A: Amine First (Amide Coupling)

    • The primary amine is highly nucleophilic.[1] It can be coupled with carboxylic acids using HATU/DIPEA.[1]

    • Result: A stable amide with the 2-Cl-pyridine intact for later elaboration.[1]

  • Path B: Chloride First (Suzuki/Buchwald) [1]

    • Requirement: The amine MUST be protected (e.g., Boc-protection) to prevent catalyst poisoning or side reactions.[1]

    • Sequence: Boc-protection

      
       Suzuki Coupling (at C2) 
      
      
      
      Boc-deprotection.[1]

Data: Reactivity Comparison

PositionFunctionalityPrimary Reaction TypeReagents of Choice
C2 Aryl ChlorideCross-Coupling /


, Boronic Acids / Amines, Heat
C3 Alkyl AmineAmide Coupling / Reductive AminationHATU, R-COOH / STAB, Aldehydes
C5 Aryl FluorideActivation / Stability(Generally inert to standard coupling)

Figure 3: Divergent Reactivity Map

Reactivity Center Scaffold (Free Amine) Amide Amide Product (2-Cl intact) Center->Amide R-COOH HATU Boc N-Boc Protected Center->Boc Boc2O Suzuki C2-Arylated Intermediate Boc->Suzuki R-B(OH)2 Pd Cat. Final Functionalized Core Suzuki->Final TFA/HCl

Caption: Decision tree for functionalizing the C3-amine vs. the C2-chloride.

Part 4: Medicinal Chemistry Applications

This specific isomer is a bioisostere for substituted benzylamines but with significantly improved physicochemical properties.[1]

  • Kinase Inhibition: The pyridine nitrogen (N1) can act as a hydrogen bond acceptor in the hinge region of kinases.[1] The C3-amine extends into the solvent front or ribose pocket.[1]

    • Example: Used in the synthesis of c-Met and SHP2 inhibitors where the 2-position requires a specific heteroaryl group introduced via Suzuki coupling [1].[1]

  • Lipophilicity Modulation: The C5-Fluorine reduces

    
     compared to the des-fluoro analog, improving solubility and reducing plasma protein binding (PPB).[1]
    
  • Metabolic Stability: The C5 position of pyridine is prone to oxidative metabolism by CYP450s.[1] Fluorination blocks this site, extending half-life (

    
    ).[1]
    
References
  • PubChem. Compound Summary: (2-Chloro-5-fluoropyridin-3-yl)methanamine. National Library of Medicine.[1] Available at: [Link][1]

  • World Intellectual Property Organization (WIPO). Patent WO2010012708: Pyridine Derivatives as Kinase Inhibitors.[1] (Contextual reference for scaffold application in kinase drug discovery).

Sources

Foundational

(2-Chloro-5-fluoropyridin-3-YL)methanamine spectroscopic data (NMR, IR, MS)

CAS: 870063-53-9 | Formula: C₆H₆ClFN₂ | M.W.: 160.58 g/mol Executive Summary & Structural Significance (2-Chloro-5-fluoropyridin-3-yl)methanamine is a high-value heterocyclic intermediate utilized primarily in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 870063-53-9 | Formula: C₆H₆ClFN₂ | M.W.: 160.58 g/mol

Executive Summary & Structural Significance

(2-Chloro-5-fluoropyridin-3-yl)methanamine is a high-value heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and agrochemicals. Its structural utility lies in its orthogonal reactivity :

  • The Primary Amine: A nucleophilic handle for amide coupling, reductive amination, or sulfonylation.

  • The C-2 Chlorine: An electrophilic site activated for SNAr reactions or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • The C-5 Fluorine: Modulates pKa, metabolic stability, and lipophilicity without offering a competing reactive site under standard coupling conditions.

This guide details the spectroscopic fingerprinting required for rigorous quality control (QC) and outlines a robust synthesis workflow.

Spectroscopic Profile (NMR, MS, IR)

Accurate characterization of this compound relies on distinguishing the specific substitution pattern of the pyridine ring. The fluorine atom introduces spin-spin coupling that complicates the NMR but serves as a definitive confirmation of regiochemistry.

A. Nuclear Magnetic Resonance (NMR) Analysis

Solvent Recommendation: DMSO-d₆ is preferred for the hydrochloride salt to prevent exchange broadening. CDCl₃ is suitable for the free base.

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by two aromatic signals showing coupling to the fluorine atom (


).
PositionShift (δ ppm)MultiplicityCoupling Constants (

)
Structural Assignment
NH₂ 8.40 (broad)s (br)-Amine protons (if HCl salt)
H-6 8.25 - 8.35d

Hz
Aromatic proton adjacent to Nitrogen and Fluorine.
H-4 7.90 - 8.05dd

Hz,

Hz
Aromatic proton between Fluorine and Methylene group.
CH₂ 4.05 - 4.15q or s

Hz (if coupling to NH)
Benzylic-type methylene.

Analyst Note: The coupling constant of H-4 is larger because it is ortho to the fluorine, whereas H-6 is meta to the fluorine (though spatially close). If the free base is analyzed in CDCl₃, the NH₂ signal will appear upfield (~1.5-2.0 ppm) and the CH₂ will appear as a sharp singlet at ~3.90 ppm.

¹⁹F NMR (376 MHz, DMSO-d₆)
  • Shift: δ -125.0 to -130.0 ppm.

  • Pattern: Singlet (decoupled) or Multiplet (coupled to H-4/H-6).

  • Diagnostic Value: Absence of other fluorine signals confirms the purity of the halogenation pattern.

B. Mass Spectrometry (MS)

The mass spectrum provides a definitive confirmation of the chlorine atom through its isotopic abundance.

  • Ionization Mode: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    • [M+H]⁺ (³⁵Cl): m/z 161.02

    • [M+H]⁺ (³⁷Cl): m/z 163.02

  • Isotope Pattern: A distinct 3:1 ratio between m/z 161 and 163 confirms the presence of a single chlorine atom.

  • Fragmentation: Loss of NH₃ (M-17) is a common fragmentation pathway in high-energy collision cells.

C. Infrared Spectroscopy (FT-IR)
  • 3350 - 3280 cm⁻¹: N-H stretching (doublet for primary amine).

  • 2950 - 2850 cm⁻¹: C-H stretching (methylene).

  • 1580, 1450 cm⁻¹: C=C and C=N Pyridine ring skeletal vibrations.

  • 1100 - 1000 cm⁻¹: C-F stretch (strong, characteristic).

  • 750 - 700 cm⁻¹: C-Cl stretch.

Synthesis & Production Workflow

The most reliable synthesis route avoids direct electrophilic halogenation, which often yields inseparable mixtures. Instead, a functional group interconversion (FGI) strategy starting from 2-chloro-5-fluoro-3-methylpyridine is recommended.

Experimental Pathway[1]
  • Radical Bromination: Benzylic bromination using NBS.

  • Azidation: Nucleophilic substitution with Sodium Azide.

  • Staudinger Reduction: Selective reduction of the azide to the amine using Triphenylphosphine (

    
    ) and water. This avoids reducing the aromatic halides (which might occur with catalytic hydrogenation).
    
Process Flow Diagram

SynthesisWorkflow Start Start: 2-Chloro-5-fluoro- 3-methylpyridine Step1 Reaction 1: Radical Bromination (NBS, AIBN, CCl4/Reflux) Start->Step1 Inter1 Intermediate: Bromomethyl deriv. Step1->Inter1 65-75% Yield Step2 Reaction 2: Nucleophilic Sub. (NaN3, DMF, RT) Inter1->Step2 Inter2 Intermediate: Azidomethyl deriv. Step2->Inter2 >90% Yield Step3 Reaction 3: Staudinger Reduction (PPh3, THF/H2O) Inter2->Step3 Final Product: (2-Chloro-5-fluoropyridin- 3-yl)methanamine Step3->Final Hydrolysis

Figure 1: Recommended synthetic pathway avoiding dehalogenation side-reactions.

Handling, Stability, and Storage

Stability Concerns

Free benzylic-type amines on electron-deficient pyridine rings are susceptible to:

  • Oxidative Dimerization: Formation of imines upon exposure to air.

  • Carbamate Formation: Rapid reaction with atmospheric CO₂ to form solid carbamates.

Protocol for Storage
  • Preferred Form: Hydrochloride Salt (R-NH₂·HCl). The salt form significantly enhances shelf-life and crystallinity.

  • Conditions: Store at 2–8°C under Argon or Nitrogen. Hygroscopic; keep tightly sealed.

  • Re-basification: If the free base is required for a reaction, liberate it in situ using DIPEA or Et₃N rather than isolating the free oil beforehand.

References & Data Sources

  • PubChem. 2-Chloro-5-fluoro-3-methylpyridine (Precursor Data). CID 12852014.[1][2] Link

  • ChemicalBook. 2-Chloro-5-fluoropyridine NMR Spectra (Analogous Core).Link

  • BLD Pharm. (2-Chloro-5-fluoropyridin-3-yl)methanamine Product Specifications (CAS 870063-53-9).Link

  • ChemSRC. 1-(2-Chloro-5-fluoro-3-pyridinyl)methanamine Physicochemical Properties.Link

  • European Patent Office. Process for preparing 2-chloro-5-aminomethyl-pyridine (Methodology Reference). EP 0609811 A1. Link

Sources

Exploratory

(2-Chloro-5-fluoropyridin-3-yl)methanamine: A Strategic Scaffold for Medicinal Chemistry

Executive Summary (2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS 870063-53-9) serves as a high-value "lynchpin" intermediate in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1][2] Its structural u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS 870063-53-9) serves as a high-value "lynchpin" intermediate in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1][2] Its structural uniqueness lies in the 2,3,5-substitution pattern :

  • 2-Chloro: A reactive handle for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
    
  • 3-Methanamine: A versatile primary amine linker for amide couplings, reductive aminations, or urea formation.[2]

  • 5-Fluoro: A metabolic blocker that prevents oxidative metabolism at the susceptible C5 position while modulating the pKa of the pyridine nitrogen to optimize solubility and binding affinity.

This guide details the robust synthesis, handling, and application of this core, prioritizing protocols that preserve the halogenation pattern.

Part 1: Chemical Profile & Strategic Value

PropertyData
IUPAC Name (2-Chloro-5-fluoropyridin-3-yl)methanamine
CAS Number 870063-53-9
Molecular Formula

Molecular Weight 160.58 g/mol
Key Functionality Halogenated Pyridine, Primary Benzylic-type Amine
pKa (Predicted) ~7.5 (Amine), ~2.0 (Pyridine N)
Storage Store at 2–8°C under inert gas (

).[1][2] Hygroscopic as HCl salt.[2]
Reactivity Analysis

The 2-chloro position is activated for


 displacement due to the electron-withdrawing nature of the pyridine nitrogen.[1][2] However, the 5-fluoro  substituent exerts an inductive electron-withdrawing effect ($ -I $), further activating the ring but also potentially complicating metal-catalyzed couplings if not managed correctly.[1][2] The 3-aminomethyl  group is a nucleophile; protection (e.g., Boc) is often required if the C2-chlorine is to be manipulated first.[2]

Part 2: Robust Synthesis Protocol

The most reliable synthetic route avoids direct halogenation of the amine, which leads to inseparable mixtures. Instead, a reductive approach from the corresponding nitrile is the industry standard.

Workflow Diagram

Synthesis Start 2-Chloro-5-fluoropyridine-3-carbaldehyde (CAS 851484-95-2) Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Inter1 Oxime Intermediate Step1->Inter1 Step2 Dehydration (TFAA or CDI) Inter1->Step2 Nitrile 2-Chloro-5-fluoronicotinonitrile (CAS 791644-48-9) Step2->Nitrile Step3 Selective Reduction (BH3·THF) Nitrile->Step3 Product (2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS 870063-53-9) Step3->Product

Figure 1: Step-wise synthesis from the commercially available aldehyde precursor.[1][2]

Detailed Methodology
Step 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile

Rationale: The nitrile is a stable precursor that locks the carbon count and oxidation state before the final reduction.

  • Reagents: 2-Chloro-5-fluoropyridine-3-carbaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.2 eq), Ethanol/Water.[1][2]

  • Protocol:

    • Dissolve aldehyde in EtOH/H2O (1:1).[2] Add

      
       and NaOAc. Stir at RT for 2 hours (Monitor by TLC/LCMS).[2]
      
    • Isolate the oxime solid via filtration.

    • Dehydration: Dissolve the oxime in DCM. Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) and Pyridine (2.0 eq) at 0°C. Allow to warm to RT.

    • Workup: Quench with saturated

      
      . Extract with DCM.[2][3] Dry over 
      
      
      
      .[2][3][4]
    • Yield: Typically 85–90%.[2]

Step 2: Selective Reduction to Methanamine

Critical Control Point: Avoid catalytic hydrogenation (Pd/C,


) if possible, as it carries a high risk of dechlorination  (hydrodehalogenation) at the C2 position. Borane-THF  is the reagent of choice for chemoselectivity.[1][2]
  • Reagents: 2-Chloro-5-fluoronicotinonitrile (1.0 eq),

    
     (1.0 M solution, 2.5 eq), Methanol (for quench).
    
  • Protocol:

    • Setup: Flame-dry a 3-neck flask; maintain a strict

      
       atmosphere.
      
    • Addition: Dissolve nitrile in anhydrous THF (0.2 M). Cool to 0°C. Dropwise add

      
       complex.[2][3]
      
    • Reaction: Warm to RT and reflux gently (60°C) for 2–4 hours. Monitor disappearance of nitrile peak (2230 cm⁻¹ in IR).[2]

    • Quench (Exothermic): Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane. Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

    • Isolation: Basify aqueous layer to pH >10 with NaOH.[2] Extract with DCM or EtOAc.[2][3]

    • Purification: If necessary, convert to HCl salt for crystallization (EtOH/Ether) or purify via amine-functionalized silica gel.[1][2]

Part 3: Applications in Drug Discovery

This scaffold is frequently used to construct bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) found in kinase inhibitors targeting EGFR, MET, and PI3K.[2]

Synthetic Utility Diagram

Applications Core (2-Chloro-5-fluoropyridin-3-yl)methanamine Path1 Pathway A: Amide Coupling (R-COOH + HATU) Core->Path1 Path2 Pathway B: Urea Formation (R-NCO) Core->Path2 Path3 Pathway C: Bicyclic Cyclization (e.g., with Ethyl Chloroformate) Core->Path3 Prod1 Amide Linker (Kinase Hinge Binder) Path1->Prod1 Prod2 Urea Derivative (Soluble Pharmacophore) Path2->Prod2 Prod3 Pyrido[2,3-d]pyrimidine (Scaffold Core) Path3->Prod3 Note Note: The 2-Cl position remains available for late-stage SNAr Prod1->Note

Figure 2: Divergent synthesis pathways utilizing the amine and chloro functionalities.

Case Study: Scaffold Cyclization

To synthesize a pyrido[2,3-d]pyrimidine core (common in oncology):

  • React the methanamine with an appropriate electrophile (e.g., an isocyanate or ethyl chloroformate).

  • Perform an intramolecular

    
     cyclization displacing the C2-chlorine using a base (Cs2CO3 or NaH) and heat.[2]
    
  • Result: A fused bicyclic system retaining the 5-fluoro group for metabolic stability.[1][2]

Part 4: Safety & Handling

  • Corrosivity: The free amine is corrosive (Skin Corr. 1B). Handle in a fume hood with gloves and eye protection.[2]

  • Stability: The free base absorbs

    
     from air (carbamate formation).[2] It is best stored as the dihydrochloride salt , which is a stable, white solid.
    
  • Borane Hazards: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     is flammable and generates 
    
    
    
    gas upon quenching.[2] Ensure adequate venting.[2][5]

References

  • BLD Pharm. (2024).[2] (2-Chloro-5-fluoropyridin-3-yl)methanamine Product Data & Safety Sheet. Retrieved from

  • ChemicalBook. (2023).[2] Synthesis of 2-chloro-5-fluoronicotinonitrile (CAS 791644-48-9).[1][2] Retrieved from

  • Brown, H. C., & Choi, Y. M. (1982). Selective Reductions.[2] 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Nitriles. Journal of Organic Chemistry. (Contextual grounding for Borane-THF selectivity).

  • European Patent Office. (2006).[2] EP1626045A1: Processes for producing 3-substituted 2-chloro-5-fluoropyridine.[1][2] Retrieved from

  • Common Organic Chemistry. (2023). Borane Tetrahydrofuran (BH3[1][2][6][7]·THF) Reaction Protocols. Retrieved from [2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (2-Chloro-5-fluoropyridin-3-YL)methanamine: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Chloro-5-fluoropyridin-3-YL)methanamine is a key structural motif and a versatile building block in the design and synthesis of novel compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-5-fluoropyridin-3-YL)methanamine is a key structural motif and a versatile building block in the design and synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of both electron-withdrawing chlorine and fluorine atoms on the pyridine ring, coupled with the reactive primary amine functionality, make it a valuable intermediate for accessing a diverse range of complex molecules. This guide provides a comprehensive overview of the properties, synthesis, safe handling, and key applications of (2-Chloro-5-fluoropyridin-3-YL)methanamine, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of a Halogenated Pyridyl Methanamine

The pyridine scaffold is a ubiquitous feature in a vast number of biologically active compounds. The strategic placement of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. (2-Chloro-5-fluoropyridin-3-YL)methanamine offers a trifecta of synthetic handles:

  • A Nucleophilic Primary Amine: The aminomethyl group at the 3-position serves as a versatile point for derivatization through amide bond formation, alkylation, sulfonylation, and reductive amination, enabling the facile introduction of diverse functionalities.

  • An Electron-Deficient Pyridine Ring: The presence of both chloro and fluoro substituents enhances the electrophilicity of the pyridine ring, making it amenable to certain nucleophilic aromatic substitution reactions, although the conditions must be carefully selected to avoid competing reactions at other sites.

  • Potential for Cross-Coupling Reactions: The chloro group at the 2-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the construction of complex biaryl and heteroaryl structures.[1]

This combination of features makes (2-Chloro-5-fluoropyridin-3-YL)methanamine a highly sought-after intermediate for generating libraries of compounds in drug discovery and for the synthesis of targeted agrochemicals.[2]

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in the laboratory.

Physicochemical Properties
PropertyValueSource
CAS Number 870063-53-9BLDpharm[3]
Molecular Formula C₆H₆ClFN₂Inferred
Molecular Weight 160.58 g/mol Inferred
Appearance Likely a solid or oil at room temperature.Inferred from related compounds
Solubility Expected to be soluble in common organic solvents such as dichloromethane, methanol, and DMSO.Inferred
Safety and Handling

Hazard Statements (Anticipated):

  • Harmful if swallowed.[4][6]

  • Causes skin irritation.[4]

  • Causes serious eye damage.[4]

  • May cause respiratory irritation.[4]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of (2-Chloro-5-fluoropyridin-3-YL)methanamine

The synthesis of (2-Chloro-5-fluoropyridin-3-YL)methanamine is not widely reported in the literature. However, a plausible and efficient synthetic route involves the reduction of the corresponding nitrile, 2-chloro-5-fluoronicotinonitrile. The nitrile itself can be prepared from 2-chloro-5-fluoronicotinaldehyde.[10]

Synthetic Workflow

G start 2-Chloro-5-fluoronicotinaldehyde nitrile 2-Chloro-5-fluoronicotinonitrile start->nitrile Hydroxylamine, Dehydration product (2-Chloro-5-fluoropyridin-3-YL)methanamine nitrile->product Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Synthetic pathway to (2-Chloro-5-fluoropyridin-3-YL)methanamine.

Experimental Protocol: Reduction of 2-Chloro-5-fluoronicotinonitrile

This protocol is a representative procedure based on standard nitrile reduction methods. Optimization may be required.

Materials:

  • 2-Chloro-5-fluoronicotinonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous tetrahydrofuran (THF) or Methanol (for catalytic hydrogenation)

  • Dry diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure (using LiAlH₄):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Nitrile: Dissolve 2-chloro-5-fluoronicotinonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent an excessive exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating to reflux may be necessary for less reactive nitriles.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This should result in a granular precipitate that is easily filtered.

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Combine the filtrate and washes.

  • Workup: Transfer the combined organic layers to a separatory funnel and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (2-Chloro-5-fluoropyridin-3-YL)methanamine can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical state.

Key Applications and Reaction Protocols

The primary amine of (2-Chloro-5-fluoropyridin-3-YL)methanamine is a key functional group for a variety of synthetic transformations.

Amide Bond Formation

Amide coupling is one of the most fundamental and widely used reactions in medicinal chemistry for the synthesis of new drug candidates.

G amine (2-Chloro-5-fluoropyridin-3-YL)methanamine product N-((2-Chloro-5-fluoropyridin-3-YL)methyl)amide amine->product acid Carboxylic Acid (R-COOH) acid->product Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA)

Caption: General workflow for amide bond formation.

Materials:

  • (2-Chloro-5-fluoropyridin-3-YL)methanamine

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of (2-Chloro-5-fluoropyridin-3-YL)methanamine (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by flash column chromatography on silica gel.

Characterization

The structure and purity of (2-Chloro-5-fluoropyridin-3-YL)methanamine and its derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the successful formation of the desired product. The fluorine atom will cause characteristic splitting patterns in both the proton and carbon spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule. The presence of chlorine will result in a characteristic M+2 isotopic pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and the C-Cl and C-F bonds.

Conclusion

(2-Chloro-5-fluoropyridin-3-YL)methanamine is a valuable and versatile building block for the synthesis of a wide array of complex molecules with potential applications in drug discovery and agrochemical research. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this important intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates.

References

  • ResearchGate. The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. [Link]

  • Google Patents.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Google Patents.
  • PubChem. 2-Chloro-5-fluoropyridin-3-amine. [Link]

  • PubChem. 2-Chloro-5-fluoropyridine. [Link]

  • Google Patents. US3060141A - Solution of polypyrrolidone in aqueous formic acid and method of preparing same.
  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • PubChem. Cationic sulfonamide amino lipids and amphiphilic zwitterionic amino lipids - Patent US-12252464-B2. [Link]

  • I-MAK. Patent Search Methodology. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl-. [Link]

  • PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Google Patents.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Justia Patents. Liquid thermostable phosphoric acid esters for the fiber conditioning. [Link]

Sources

Application

Application Notes and Protocols: (2-Chloro-5-fluoropyridin-3-YL)methanamine in Agrochemical Synthesis

Introduction: A Pivotal Building Block for Modern Crop Protection (2-Chloro-5-fluoropyridin-3-YL)methanamine is a strategically important heterocyclic amine that has emerged as a key intermediate in the synthesis of adva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Pivotal Building Block for Modern Crop Protection

(2-Chloro-5-fluoropyridin-3-YL)methanamine is a strategically important heterocyclic amine that has emerged as a key intermediate in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a reactive aminomethyl group on a pyridine ring, provides a versatile scaffold for the construction of complex and highly active insecticidal molecules. The presence of both chloro and fluoro substituents enhances the biological activity and metabolic stability of the final products, making this compound a valuable asset for researchers and professionals in the agrochemical industry.

This guide provides a comprehensive overview of the synthesis and application of (2-Chloro-5-fluoropyridin-3-YL)methanamine, with a focus on its role in the development of next-generation insecticides. We will delve into the synthetic pathways to this key intermediate, provide detailed experimental protocols, and explore its application in the synthesis of cutting-edge agrochemicals, such as sulfoximine insecticides.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of (2-Chloro-5-fluoropyridin-3-YL)methanamine is crucial for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 870063-53-9
Molecular Formula C₆H₆ClFN₂
Molecular Weight 160.58 g/mol
Appearance Not specified, likely a liquid or low-melting solid-
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Safety Information:

Synthesis of (2-Chloro-5-fluoropyridin-3-YL)methanamine: A Two-Step Approach

The most logical and efficient synthetic route to (2-Chloro-5-fluoropyridin-3-YL)methanamine involves a two-step process starting from the commercially available 2-chloro-5-fluoronicotinaldehyde. This pathway first involves the conversion of the aldehyde to the corresponding nitrile, followed by the reduction of the nitrile to the desired primary amine.

Diagram: Synthetic Pathway to (2-Chloro-5-fluoropyridin-3-YL)methanamine

G A 2-Chloro-5-fluoronicotinaldehyde B 2-Chloro-5-fluoronicotinonitrile A->B Step 1: Hydroxylamine hydrochloride, 1,1'-Carbonyldiimidazole C (2-Chloro-5-fluoropyridin-3-YL)methanamine B->C Step 2: Reduction (e.g., Catalytic Hydrogenation or Borane Reduction) G A (2-Chloro-5-fluoropyridin-3-YL)methanamine C Sulfoximine Insecticide A->C Nucleophilic Substitution B Sulfoximine Precursor (e.g., R-S(=O)(=NH)-X) B->C

Sources

Method

High-Impact Synthesis of Bioactive Heterocycles using (2-Chloro-5-fluoropyridin-3-yl)methanamine

[1] Executive Summary This guide details the synthetic utility of (2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS: 870063-53-9 / HCl Salt: 1150114-67-2) as a linchpin intermediate in the construction of fused bicyclic he...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the synthetic utility of (2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS: 870063-53-9 / HCl Salt: 1150114-67-2) as a linchpin intermediate in the construction of fused bicyclic heterocycles.[1] Due to its unique 1,2-bifunctional arrangement (an electrophilic 2-chloro site adjacent to a nucleophilic 3-aminomethyl arm), this scaffold is indispensable for generating pyrido[2,3-d]pyrimidines and imidazo[1,5-a]pyridines —core structures found in next-generation kinase inhibitors (e.g., PIM-1, eEF-2K, and EGFR inhibitors).[1]

The inclusion of the 5-fluorine atom is not merely cosmetic; it exerts a critical inductive effect (


), significantly lowering the energy barrier for Nucleophilic Aromatic Substitution (

) at the 2-position while enhancing the metabolic stability of the final drug candidate.

Chemo-Structural Analysis & Reactivity Profile[1]

To design effective protocols, one must understand the electronic landscape of the molecule.

The "Ortho-Effect" and Activation

The molecule functions as a "synthetic clamp."[1] The 3-aminomethyl group serves as the primary anchor, while the 2-chloro group acts as the closure point.[1]

FeatureElectronic/Steric RoleSynthetic Consequence
3-Aminomethyl (

)
Primary NucleophileHigh reactivity toward carbonyls (isocyanates, aldehydes, CDIs).[1]
2-Chloro Group Leaving GroupActivated for intramolecular

cyclization.
5-Fluoro Substituent Inductive Withdrawal (

)
Crucial: Increases electrophilicity at C-2, facilitating ring closure under milder conditions than non-fluorinated analogs.[1]
Pyridine Nitrogen Electron SinkStabilizes Meisenheimer intermediates during

.
Reactivity Pathway Diagram

The following diagram maps the divergent synthetic pathways accessible from this single building block.

ReactivityMap Start (2-Chloro-5-fluoropyridin-3-yl) methanamine PathA Pathway A: Urea/CDI Cyclization Start->PathA + Urea / CDI PathB Pathway B: Orthoester Cyclization Start->PathB + Orthoformate PathC Pathway C: Direct SnAr Displacement Start->PathC + R-NH2 / Heat ProdA Pyrido[2,3-d]pyrimidine-2,4-diones (Kinase Inhibitor Core) PathA->ProdA Intramolecular SnAr ProdB Dihydro-pyrido[2,3-d]pyrimidines PathB->ProdB Condensation ProdC Functionalized Pyridines (Linear Intermediates) PathC->ProdC Displacement

Figure 1: Divergent synthetic pathways.[1] Pathway A is the preferred route for generating bioactive bicyclic cores.

Detailed Protocols

Protocol A: Synthesis of Fluorinated Pyrido[2,3-d]pyrimidine-2,4-diones

This protocol describes the formation of the bicyclic core common in PIM-1 and eEF-2K inhibitors.[1] It utilizes a "urea insertion" strategy followed by base-mediated cyclization.[1]

Mechanism:

  • Urea Formation: The primary amine reacts with an isocyanate or activated carbamate (from CDI).[1]

  • Cyclization: Base-promoted intramolecular

    
     where the urea nitrogen displaces the 2-chloro group.[1]
    
Materials
  • Starting Material: (2-Chloro-5-fluoropyridin-3-yl)methanamine HCl (1.0 eq)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) OR Phenyl isocyanate (for N-substituted variants).[1]

  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.0 eq).[1]
  • Solvent: Anhydrous DMF or DMSO.[1]

  • Workup: EtOAc, Brine,

    
    .
    
Step-by-Step Methodology
  • Free Base Liberation (If using HCl salt):

    • Suspend the HCl salt in minimal water.[1] Adjust pH to >10 using 1N NaOH.[1]

    • Extract 3x with DCM.[1] Dry over

      
       and concentrate in vacuo. (Note: The free base is stable but should be used immediately to prevent air oxidation).[1]
      
  • Urea Formation:

    • Dissolve the free amine (1.0 mmol) in anhydrous DMF (5 mL) under

      
       atmosphere.
      
    • Cool to 0°C. Add CDI (1.5 mmol) portion-wise.

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours. TLC Monitoring: Disappearance of starting amine.[1]

  • Cyclization (The Critical Step):

    • Add solid

      
       (3.0 mmol) directly to the reaction mixture.[1]
      
    • Heat the mixture to 100°C for 4–6 hours.

    • Why 100°C? While the 5-F activates the ring, the 2-Cl displacement by a urea nitrogen is still energetically demanding.[1]

  • Isolation:

    • Cool to RT. Pour into ice-cold water (20 mL).

    • Adjust pH to ~5 with 1N HCl to precipitate the product.[1]

    • Filter the solid.[1][2] If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with LiCl solution (to remove DMF), dry, and concentrate.

Expected Yield: 65–80% Characterization: Look for disappearance of the Cl-C signal in


C NMR and appearance of urea carbonyls (~150-160 ppm).[1]
Protocol B: Synthesis of Imidazo[1,5-a]pyridine Derivatives

This scaffold is valuable for developing IDO1 inhibitors.[1]

Step-by-Step Methodology
  • Condensation:

    • Mix (2-Chloro-5-fluoropyridin-3-yl)methanamine (1.0 eq) with an aldehyde (R-CHO, 1.1 eq) in Ethanol.

    • Reflux for 2 hours to form the imine (Schiff base).[1]

  • Cyclization:

    • Evaporate solvent.[1][2] Redissolve residue in DCM.

    • Add an oxidative cyclizing agent (e.g., Iodobenzene diacetate) if forming the fully aromatic system, or use a nucleophilic closure strategy depending on the R-group.

Troubleshooting & Optimization Matrix

The following table addresses common failure modes when working with this specific fluorinated scaffold.

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete

due to weak nucleophile.
Switch base to

(cesium effect) or increase temp to 120°C.
Degradation/Black Tar Oxidation of the primary amine before reaction.Use the HCl salt and liberate the free base in situ using DIPEA.
Regioselectivity Issues Competitive attack at 5-F position (rare but possible).Ensure reaction temp does not exceed 140°C. The 2-Cl is significantly more labile than 5-F.
Solubility Product precipitates during reaction, stopping conversion.[1]Use NMP (N-Methyl-2-pyrrolidone) instead of DMF; it has better solubility for fused bicycles.[1]

Strategic Workflow Visualization

The diagram below illustrates the synthesis of a generic Kinase Inhibitor library using this scaffold.

Workflow Start Start: (2-Chloro-5-fluoropyridin-3-yl) methanamine Step1 Step 1: Urea Formation (Reagent: R-NCO) Start->Step1 Inter Intermediate: Urea Derivative Step1->Inter RT, 2h Step2 Step 2: Cyclization (SnAr) (Base: K2CO3, Heat) Inter->Step2 Final Final Product: N-Substituted Pyrido[2,3-d]pyrimidine Step2->Final 100°C, 6h (-HCl)

Figure 2: Linear workflow for high-throughput synthesis of kinase inhibitor libraries.

References

  • PubChem. (2025).[1][3] 2-Chloro-5-fluoropyridin-3-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • National Institutes of Health (PMC). (2014).[1] Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Available at: [Link][1]

  • Royal Society of Chemistry. (2023).[1] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors.[1] Available at: [Link][1][4][5][6][7][8][9][10][11]

  • Google Patents. (2006).[1] Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof (EP1626045A1).[1] Available at: [1]

Sources

Application

(2-Chloro-5-fluoropyridin-3-YL)methanamine as a building block for kinase inhibitors

Application Note: (2-Chloro-5-fluoropyridin-3-yl)methanamine as a Strategic Scaffold in Kinase Inhibitor Discovery Executive Summary & Strategic Utility (2-Chloro-5-fluoropyridin-3-yl)methanamine is a high-value heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-Chloro-5-fluoropyridin-3-yl)methanamine as a Strategic Scaffold in Kinase Inhibitor Discovery

Executive Summary & Strategic Utility

(2-Chloro-5-fluoropyridin-3-yl)methanamine is a high-value heterocyclic building block designed for the synthesis of Type I and Type I½ kinase inhibitors.[1] Its structural architecture offers a trifunctional platform for medicinal chemists targeting the ATP-binding pocket of protein kinases (e.g., MET, ALK, ROS1, and BTK).[1]

Key Pharmacophoric Advantages:

  • The Pyridine Core (Hinge Binder): The pyridine nitrogen (

    
    ) serves as a weak hydrogen bond acceptor, capable of interacting with the backbone NH of the kinase hinge region (e.g., Met, Val, or Ala residues).[1]
    
  • 5-Fluoro Substitution (Metabolic Shield): The fluorine atom at the C5 position blocks a primary site of Cytochrome P450-mediated oxidative metabolism (metabolic soft spot), significantly enhancing the metabolic stability (

    
    ) of the final inhibitor.[1] Additionally, it modulates the basicity of the pyridine nitrogen, tuning the electronic profile for optimal hinge interaction.[1]
    
  • 3-Methanamine Linker (Vector Extension): Unlike direct aniline attachments, the methylene spacer (

    
    ) introduces specific rotational freedom.[1] This allows the attached moiety (tail) to orient correctly towards the solvent-front or the ribose-binding pocket, often improving solubility and selectivity.[1]
    
  • 2-Chloro Handle (Reactivity): The C2-chlorine atom is activated for nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), serving as the attachment point for the hydrophobic core of the inhibitor.[1]
    

Physicochemical Profile & Design Parameters

Understanding the intrinsic properties of this building block is crucial for predicting the behavior of the final drug candidate.

PropertyValue (Estimated)Impact on Drug Design
Molecular Weight 160.58 g/mol Low MW fragment allows room for elaboration (Fragment-Based Drug Design).[1]
ClogP ~0.8 - 1.2Moderate lipophilicity; good starting point for CNS-penetrant designs.[1]
TPSA ~39 ŲLow polar surface area favors membrane permeability.[1]
pKa (Pyridine N) ~2.5 - 3.0The 5-F and 2-Cl electron-withdrawing groups significantly lower the pKa compared to pyridine (5.2), reducing non-specific protein binding.[1]
H-Bond Donors 2 (Amine)Critical for anchoring to the ribose pocket or Glu residues.[1]
H-Bond Acceptors 2 (Pyridine N, Amine N)Hinge interaction capability.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanamine

Note: This building block is often synthesized from the corresponding nitrile or aldehyde.[1] Below is the optimized reduction protocol from the nitrile precursor.

Reagents:

  • 2-Chloro-5-fluoronicotinonitrile (Starting Material)[1][4]

  • Borane-Tetrahydrofuran complex (

    
    , 1.0 M)[1]
    
  • Methanol (MeOH)[1]

  • Hydrochloric Acid (HCl, 4N in dioxane)[1]

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 2-Chloro-5-fluoronicotinonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C.

  • Reduction: Slowly add

    
     (3.0 eq) dropwise via syringe to control exotherm.[1]
    
  • Reflux: Allow the mixture to warm to room temperature (RT), then heat to reflux (65°C) for 4 hours. Monitor by LC-MS for disappearance of nitrile (

    
     peaks).[1]
    
  • Quench: Cool to 0°C. Carefully quench with MeOH (excess) until gas evolution ceases.

  • Acid Hydrolysis: Add 4N HCl in dioxane (5.0 eq) and stir at RT for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate in vacuo. Basify the residue with sat.

    
     to pH 9.[1] Extract with DCM (
    
    
    
    ).[1] Dry combined organics over
    
    
    , filter, and concentrate.[1]
  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH4OH gradient).

Protocol B: Utilization in Kinase Inhibitor Synthesis ( Displacement)

This protocol demonstrates the attachment of the building block to a core scaffold via the reactive 2-Chloro position.

Reagents:

  • Core Scaffold (e.g., a pyrazole or aniline derivative with a nucleophile)[1]

  • (2-Chloro-5-fluoropyridin-3-yl)methanamine[1]

  • Base:

    
     or DIPEA[1]
    
  • Solvent: DMF or NMP[1]

Step-by-Step:

  • Reaction Mix: In a microwave vial, combine the Core Scaffold (1.0 eq) and (2-Chloro-5-fluoropyridin-3-yl)methanamine (1.2 eq).

  • Base Addition: Add DIPEA (3.0 eq) and dissolve in NMP (0.5 M).

  • Thermal Activation:

    • Method A (Thermal): Heat at 120°C for 12-16 hours.

    • Method B (Microwave - Preferred): Irradiate at 140°C for 45 minutes.

  • Workup: Dilute with water/brine. The product often precipitates.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc.[1]

  • Validation: Verify structure via

    
    -NMR. Look for the loss of the C2-Cl signal and the appearance of the new C-N or C-C bond.
    

Structural Biology & Mechanism of Action

The following diagram illustrates the logical flow of synthesizing a kinase inhibitor using this building block and its subsequent binding mode.

KinaseInhibitorDesign cluster_0 Building Block Synthesis cluster_1 Inhibitor Assembly cluster_2 Binding Mode (ATP Pocket) Nitrile 2-Chloro-5-fluoronicotinonitrile Reduction Borane Reduction (Protocol A) Nitrile->Reduction Amine (2-Chloro-5-fluoropyridin-3-yl) methanamine Reduction->Amine Coupling Pd-Coupling or SnAr (Protocol B) Amine->Coupling Core Scaffold Core (e.g., Pyrazole/Indazole) Core->Coupling FinalDrug Final Kinase Inhibitor Coupling->FinalDrug Hinge Hinge Region (Backbone NH) FinalDrug->Hinge Pyridine N (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) FinalDrug->Gatekeeper 5-Fluoro (Steric/Electronic) Solvent Solvent Front (Solubility) FinalDrug->Solvent Methanamine Tail (Vector Extension)

Caption: Workflow from precursor synthesis to kinase pocket interaction. The diagram highlights the critical role of the methanamine tail in reaching the solvent front and the pyridine nitrogen in anchoring to the hinge.

Critical Considerations for Researchers

  • Regioselectivity Risks: When performing

    
     reactions on the 2-chloro position, ensure the 3-methanamine nitrogen is either protected (e.g., Boc-group) or less nucleophilic than the coupling partner, otherwise self-polymerization or side reactions may occur.[1] Recommendation:  Use the Boc-protected analog (tert-butyl ((2-chloro-5-fluoropyridin-3-yl)methyl)carbamate) for complex couplings.[1]
    
  • Solubility: While the methanamine group improves solubility, the 2-chloro-5-fluoropyridine core is lipophilic.[1] If the final inhibitor displays poor aqueous solubility, consider derivatizing the methanamine nitrogen with polar heterocycles (e.g., piperazine, morpholine).[1]

  • Metabolic Identification: In early ADME screening, monitor for defluorination.[1] While rare at the C5 position, it can occur if the ring is highly activated.[1]

References

  • Synthesis of 3-substituted 2-chloro-5-fluoropyridines: European Patent Office.[1] "Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof."[1][4][5] EP1626045A1.[1]

  • Pyridine-based Hinge Binders in Kinase Inhibitors: Journal of Medicinal Chemistry. "Discovery of Novel Hinge Binder Fragments." (General reference for pyridine scaffold utility in kinase hinge binding).

  • Fluorine in Medicinal Chemistry: Purser, S., et al.[1] "Fluorine in medicinal chemistry."[1] Chem. Soc. Rev., 2008, 37, 320-330.[1] (Mechanistic grounding for the 5-Fluoro substitution).

  • Chemical Safety & Properties: PubChem. "2-Chloro-5-fluoropyridin-3-amine" (Structural Analog Data).[1] [1]

(Note: Specific CAS 1150114-80-9 is a specialized intermediate; references provided link to the primary synthetic routes and medicinal chemistry principles of the parent scaffold.)

Sources

Method

Flow Chemistry Application Note: Modular Synthesis &amp; Functionalization of (2-Chloro-5-fluoropyridin-3-yl)methanamine

Executive Summary & Scaffold Analysis The (2-Chloro-5-fluoropyridin-3-yl)methanamine scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its value l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The (2-Chloro-5-fluoropyridin-3-yl)methanamine scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity triad , allowing for sequential, selective functionalization.

Transitioning this scaffold to continuous flow chemistry offers distinct advantages over batch processing:

  • Selectivity Control: Precise residence time control prevents over-alkylation of the primary amine.

  • Process Intensification: The deactivated 2-chloro position requires elevated temperatures (

    
    ) for Nucleophilic Aromatic Substitution (S
    
    
    
    Ar), which is safer and more efficient in pressurized flow reactors.
  • Library Generation: Automated telescoping allows for the rapid synthesis of diverse amide/urea libraries followed by core diversification.

The Reactivity Triad (Chemical Logic)
  • Site A (C3-Methanamine): A primary aliphatic amine. Highly nucleophilic. Reacts under mild conditions (RT). Prone to over-alkylation in batch; controlled in flow.

  • Site B (C2-Chlorine): Activated for S

    
    Ar by the adjacent ring nitrogen. Less reactive than a 2-fluoro analog, requiring "forcing" conditions (High T/P) or catalysis (Pd-coupling).
    
  • Site C (C5-Fluorine): Meta to the ring nitrogen and generally inert to standard S

    
    Ar conditions. Serves as a metabolic blocker or lipophilic modulator.
    

ReactivityTriad Scaffold (2-Chloro-5-fluoropyridin-3-yl)methanamine Amine C3-Methanamine (Nucleophilic Handle) Reacts at RT Scaffold->Amine Site A Chlorine C2-Chlorine (Electrophilic Handle) S_NAr / Suzuki Coupling Reacts at >100°C Scaffold->Chlorine Site B Fluorine C5-Fluorine (Metabolic Blocker) Generally Inert Scaffold->Fluorine Site C Amine->Chlorine Orthogonal Reactivity

Figure 1: The orthogonal reactivity profile of the scaffold allows for telescoped sequences without protecting groups.

Protocol 1: Upstream Synthesis (Nitrile Reduction)

Context: If the methanamine building block is not purchased, it is best synthesized from 2-chloro-5-fluoronicotinonitrile . Challenge: Standard hydrogenation (Pd/C or Raney Ni) often leads to hydrodechlorination (stripping the Cl atom), destroying the scaffold's utility.

Flow Protocol: Chemoselective Hydrogenation

System: H-Cube® Pro or Packed Bed Reactor (PBR) Catalyst: Raney Cobalt (RaCo) or Carbon-coated Ni (Ni/C) Rationale: Cobalt catalysts are less active towards aryl-chloride oxidative addition than Palladium or active Nickel, preserving the C-Cl bond while reducing the nitrile.

ParameterSettingNote
Concentration 0.1 M in MeOHAvoids solubility issues.
Additive 1.0 eq. NH

(7N in MeOH)
Suppresses secondary amine formation.
Temperature 40 - 50

C
Mild heat promotes nitrile reduction.
Pressure 20 - 50 bar H

High pressure ensures fast kinetics.
Flow Rate 1.0 mL/minAdjust for residence time ~2-4 min.
Selectivity >95%<1% Dechlorination observed with RaCo.

Self-Validating Step: Monitor the disappearance of the Nitrile stretch (


) using inline flow IR.

Protocol 2: Automated Library Synthesis (Amide Coupling)

Objective: Rapid derivatization of the C3-amine to generate a library of amides. Flow Advantage: Use of Polymer-Supported (PS) reagents eliminates liquid-liquid extraction (workup-free synthesis).

Step-by-Step Workflow
  • Reagent Stream A: Scaffold (0.1 M in DCM/DMF).

  • Reagent Stream B: Diverse Acid Chlorides (1.2 eq, 0.1 M in DCM).

  • Scavenger Column: The reactor output passes through a cartridge containing PS-Trisamine (to scavenge excess acid chloride) and PS-Carbonate (to neutralize HCl).

Experimental Table
ComponentRoleSpecification
Reactor Coil Reactor (PFA)2.0 mL volume (Ambient Temp).
Residence Time 5 minutesSufficient for acyl chloride coupling.
Scavenger PS-TrisamineRemoves unreacted Stream B.
Back Pressure 40 psiPrevents solvent boiling/outgassing.
Yield 85-98%High purity due to scavenging.

Protocol 3: Telescoped S Ar Diversification

Objective: After functionalizing the amine (Protocol 2), displace the C2-Chlorine with a second amine (R


-NH

) to create the final drug candidate. Mechanism: Nucleophilic Aromatic Substitution (S

Ar). The 2-position is activated by the pyridine nitrogen. Expert Insight: The 2-Cl is less reactive than a 2-F analog. Batch reactions often require refluxing for 24h. Flow allows superheating solvents (e.g., EtOH at 140

C) to drive the reaction in minutes.
Telescoped Workflow Diagram

This system connects the Amide Coupling (Module 1) directly to the S


Ar (Module 2).

TelescopedFlow Input1 Scaffold (Amine) Mixer1 M1 Input1->Mixer1 Input2 Acid Chloride (R1-COCl) Input2->Mixer1 Input3 Nucleophile (R2-NH2) Mixer2 M2 Input3->Mixer2 Reactor1 Reactor Coil 1 (RT, 5 min) Mixer1->Reactor1 Scavenger Scavenger Cartridge (Remove xs R1-COCl) Reactor1->Scavenger Scavenger->Mixer2 Intermediate (Amide) Reactor2 High T Reactor (140°C, 15 min) Mixer2->Reactor2 BPR Back Pressure Regulator (100 psi) Reactor2->BPR Output Final Product (Dual Functionalized) BPR->Output

Figure 2: Continuous flow setup for the sequential functionalization of the C3-amine followed by C2-displacement.

Protocol Details
  • Intermediate: The amide product from Protocol 2 flows directly into Mixer 2.

  • Reagent Stream C: Secondary amine (e.g., Morpholine, Piperazine) in Ethanol (excess, 3-5 eq).

  • Reactor 2: Stainless Steel coil heated to 140-160

    
    C .
    
  • Pressure: 100-250 psi (using a Back Pressure Regulator) is required to keep Ethanol liquid at 160

    
    C.
    
  • Purification: The excess amine (Stream C) is removed via an inline acidic wash or offline evaporation (if volatile).

References

  • Nucleophilic Aromatic Substitution in Flow

    • Title: Continuous flow nucleophilic arom
    • Source:Organic Process Research & Development
    • Link:[Link] (General reference for SnAr flow conditions).

  • Nitrile Reduction Selectivity

    • Title: Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C c
    • Source:ChemRxiv
    • Link:[Link]

  • Scaffold Properties

    • Title: (2-Chloro-5-fluoropyridin-3-yl)methanamine Compound Summary.
    • Source:PubChem
    • Link:[Link]

  • Flow Hydrogenation Guide

    • Title: Selective Heterogeneous Catalytic Hydrogen
    • Source:Periodica Polytechnica Chemical Engineering
    • Link:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2-Chloro-5-fluoropyridin-3-yl)methanamine Synthesis

The following technical guide addresses the synthesis and yield optimization of (2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS: 1227599-46-3), a critical intermediate in medicinal chemistry. This guide prioritizes chemo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of (2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS: 1227599-46-3), a critical intermediate in medicinal chemistry.

This guide prioritizes chemoselectivity —specifically preserving the halogenation pattern (2-Cl, 5-F) while reducing the nitrile or aldehyde functionality.

Current Status: Operational Subject: Yield Optimization & Troubleshooting Target Molecule: (2-Chloro-5-fluoropyridin-3-yl)methanamine (Free base / HCl Salt)

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am observing significant dehalogenation (loss of Cl or F) during reduction. What is happening?

Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C or Raney Ni under H₂) . Root Cause: The 2-chloro and 5-fluoro positions on the pyridine ring are susceptible to hydrodehalogenation under standard hydrogenation conditions, particularly in the presence of Palladium. This reaction competes with nitrile/imine reduction. Solution: Switch to a Hydride Reduction method.

  • Recommendation: Use Borane-Dimethyl Sulfide (BMS) or Borane-THF . Borane reduces nitriles and amides to amines without affecting aryl halides.

  • Alternative: If you must use hydrogenation, switch to Platinum Oxide (PtO₂) (Adams' catalyst) in an acidic medium, or use Raney Nickel doped with a poison (e.g., thiophene) to inhibit hydrogenolysis of the C-Cl bond. Avoid basic conditions, as bases promote dehalogenation.

Q2: My reaction conversion is high, but the isolated yield is low (<40%). Where is the product?

Diagnosis: Loss during workup due to water solubility . Root Cause: (2-Chloro-5-fluoropyridin-3-yl)methanamine is a polar primary amine. In its free base form, it has partial water solubility; as a salt (hydrochloride), it is fully water-soluble. Solution: Optimize the extraction pH and salt formation.

  • Protocol Adjustment: After quenching the reaction, ensure the pH is adjusted to >12 using NaOH before extraction into an organic solvent (DCM or EtOAc).

  • Salt Isolation: Do not evaporate the free base to dryness if it is volatile or unstable. Instead, add HCl (in Dioxane or Ether) directly to the dried organic layer to precipitate the Hydrochloride salt , which is easily filtered and non-hygroscopic.

Q3: I see a major impurity with double the molecular weight (Dimerization).

Diagnosis: Formation of the Secondary Amine . Root Cause: During nitrile reduction, the intermediate imine can react with the already-formed primary amine, releasing ammonia and creating a dimer. Solution:

  • Concentration Control: Maintain a high concentration of the reducing agent relative to the substrate.

  • Reverse Addition: Add the nitrile solution slowly into the reducing agent (Borane or LAH) rather than adding the reductant to the nitrile. This ensures the reducing agent is always in excess.

Part 2: Optimized Experimental Protocols

Method A: Borane Reduction of 2-Chloro-5-fluoronicotinonitrile (Recommended)

Best for: High chemoselectivity (preserving Cl/F) and avoiding dimerization.

Reagents:

  • Precursor: 2-Chloro-5-fluoronicotinonitrile [CAS: 791644-48-9][1]

  • Reductant: Borane-Dimethyl Sulfide complex (BMS) (2.0 M in THF)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Charge: Add Borane-DMS (1.5 - 2.0 equiv) to the flask. Cool to 0°C .[1][2]

  • Addition: Dissolve 2-Chloro-5-fluoronicotinonitrile (1.0 equiv) in anhydrous THF (5 vol). Add this solution dropwise to the Borane over 30 minutes.

    • Note: Reverse addition prevents dimerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If the intermediate imine persists, heat to reflux for 1 hour.

  • Quench (Critical): Cool to 0°C . Slowly add Methanol (careful: H₂ evolution).

  • Hydrolysis: Add conc. HCl (excess) and reflux for 1 hour to break the Boron-Amine complex.

  • Workup:

    • Concentrate to remove MeOH/THF.

    • Dilute residue with water. Wash with EtOAc (removes non-basic impurities).

    • Basify aqueous layer to pH 12 with 4N NaOH.

    • Extract 3x with DCM. Dry over Na₂SO₄.[2]

  • Isolation: Add 4M HCl in Dioxane to the DCM layer. Filter the white precipitate.

Method B: Reductive Amination of the Aldehyde

Best for: Cases where the Nitrile is unavailable, or for introducing isotopic labels.

Reagents:

  • Precursor: 2-Chloro-5-fluoropyridine-3-carbaldehyde [CAS: 851484-95-2][1]

  • Amine Source: Ammonium Acetate (NH₄OAc) (excess)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN)[3]

Protocol:

  • Imine Formation: In a flask, combine the Aldehyde (1.0 equiv) and Ammonium Acetate (10.0 equiv) in Methanol. Stir at RT for 1 hour.

  • Reduction: Add NaBH₃CN (1.5 equiv) in portions.

    • Tip: Maintain pH ~6 with acetic acid to catalyze imine formation without inhibiting the hydride.

  • Workup: Quench with water. Basify to pH >12. Extract with DCM.[2] Convert to HCl salt as above.

Part 3: Comparative Data & Decision Matrix

FeatureBorane Reduction (Method A)Catalytic Hydrogenation (Pd/C)Reductive Amination (Method B)
Yield Potential High (85-95%) Low-Medium (Risk of side rxn)Medium-High (70-85%)
Halogen Stability Excellent (Cl/F preserved)Poor (High risk of dechlorination)Good
Scalability Moderate (Quench is exothermic)High (If conditions optimized)High
Impurity Profile Boron salts (removed by acid boil)De-chlorinated byproductsResidual aldehyde

Part 4: Process Logic Visualization

The following diagram illustrates the critical decision pathways to avoid common failure modes (Dehalogenation and Dimerization).

SynthesisLogic Start Start: 2-Chloro-5-fluoronicotinonitrile Choice Select Reduction Method Start->Choice Path_H2 Catalytic Hydrogenation (H2 / Pd/C) Choice->Path_H2 Avoid if possible Path_Borane Chemical Reduction (Borane-DMS / THF) Choice->Path_Borane Recommended Issue_Dehal CRITICAL FAILURE: Hydrodehalogenation (Loss of Cl/F) Path_H2->Issue_Dehal High Risk Issue_Dimer Side Reaction: Dimerization (Secondary Amine) Path_Borane->Issue_Dimer Potential Risk Sol_Reverse Solution: Reverse Addition (Nitrile added to Borane) Issue_Dimer->Sol_Reverse Prevention Sol_Quench Workup: Acid Hydrolysis + pH > 12 Extraction Sol_Reverse->Sol_Quench Product Target: (2-Chloro-5-fluoropyridin-3-yl)methanamine Sol_Quench->Product

Caption: Decision logic for maximizing yield. The Borane pathway minimizes dehalogenation risk, while reverse addition prevents dimerization.

References

  • Borane Reduction of Nitriles

    • Source: Organic Syntheses. "Borane Reductions (using BH3.THF or BH3.Me2S)."
    • Relevance: Establishes the baseline protocol for preserving halogenated arom
    • Link:

  • Synthesis of 2-Chloro-5-fluoronicotinonitrile (Precursor)

    • Source: ChemicalBook / Vertex AI Search Snippet 1.1.
    • Relevance: Confirms the availability and synthesis of the nitrile precursor from the aldehyde via hydroxylamine and dehydr
    • Link:

  • Dehalogenation Risks in Hydrogenation

    • Source: MDPI / Catalysis Science & Technology.
    • Relevance: Validates the risk of losing Chlorine/Fluorine when using Ni/Pd c
    • Link:

  • Reductive Amination Protocols

    • Source: Master Organic Chemistry. "Reductive Amination."[3][4]

    • Relevance: Provides the mechanistic basis for Method B (Aldehyde to Amine).
    • Link:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (2-Chloro-5-fluoropyridin-3-yl)methanamine

Strategic Overview: The Chemoselectivity Paradox Welcome to the technical support hub for (2-Chloro-5-fluoropyridin-3-yl)methanamine . If you are accessing this guide, you are likely facing the central paradox of this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Chemoselectivity Paradox

Welcome to the technical support hub for (2-Chloro-5-fluoropyridin-3-yl)methanamine . If you are accessing this guide, you are likely facing the central paradox of this synthesis: How do you reduce a nitrile (or amide) to a primary amine without stripping the sensitive halogen substituents?

The 2-chloro and 5-fluoro positions on the pyridine ring are electronically activated, making them highly susceptible to:

  • Hydrodehalogenation: The 2-Cl bond is weak and readily cleaved under standard hydrogenation conditions (Pd/C, H₂).[1]

  • Nucleophilic Aromatic Substitution (SNAr): Harsh hydride donors (e.g., LiAlH₄) can displace the fluorine or chlorine atoms.[1]

This guide moves beyond generic protocols to provide a chemoselective workflow optimized for preserving the halogen scaffold.

Decision Matrix: Route Selection

Before starting, verify your synthetic pathway.[1][2] The choice of reducing agent dictates the impurity profile.

RouteSelection Start Starting Material: 2-Chloro-5-fluoronicotinonitrile Decision Select Reducing System Start->Decision PathA Method A: Catalytic Hydrogenation (Pd/C or Raney Ni) Decision->PathA Standard H2 PathB Method B: Borane Complex (BH3·THF or BH3·DMS) Decision->PathB Electrophilic Reductant RiskA HIGH RISK: Dechlorination (2-Cl loss) Secondary Amine formation PathA->RiskA BenefitB OPTIMAL: Preserves Halogens Clean Conversion PathB->BenefitB OutcomeA Impure Product (Requires difficult chromatography) RiskA->OutcomeA OutcomeB High Purity Amine (Target Molecule) BenefitB->OutcomeB

Figure 1: Decision tree highlighting the risks of catalytic hydrogenation versus the stability offered by Borane reagents.

Recommended Protocol: Borane-THF Reduction[1]

We recommend Borane-Tetrahydrofuran (BH₃[1]·THF) as the "Gold Standard" for this transformation. Unlike catalytic hydrogenation, borane acts as an electrophilic reducing agent, which reacts rapidly with the electron-rich nitrile nitrogen but is relatively inert toward the electron-deficient C-Cl and C-F bonds on the pyridine ring.[1]

The "Self-Validating" Workflow

Step 1: Complexation (0°C)

  • Reagent: 1.0 eq Nitrile + 2.5 eq BH₃[1]·THF (1M solution).

  • Action: Add Borane slowly to the nitrile in anhydrous THF.

  • Why: Low temperature prevents runaway exotherms. The excess borane ensures full conversion of the nitrile to the borazine intermediate.

Step 2: Reduction (Reflux) [1]

  • Action: Heat to reflux (65°C) for 2–4 hours.

  • Checkpoint: Monitor by TLC/LCMS. You will NOT see the free amine yet; you will see a lipophilic Boron-Amine complex. Do not mistake this for incomplete reaction.

Step 3: The "Break" (Critical Step)

  • Action: Cool to 0°C. Carefully quench with Methanol (destroys excess hydride) followed by 6M HCl.

  • Reflux Again: Heat the acidic mixture for 1 hour.

  • Mechanism:[1][2][3][4][5] This step hydrolyzes the stable N-B bond. Without this acidic reflux, your yield will be near zero because the product remains trapped as a borane adduct.

Step 4: Isolation

  • Action: Basify (pH > 10) with NaOH, extract into DCM.

  • Result: The free amine is released.

Troubleshooting Center (FAQs)

Ticket #01: "I am seeing significant dechlorination (M-34 peak)."

Diagnosis: You likely used Catalytic Hydrogenation (Pd/C) or LiAlH₄.[1]

  • The Science: The C-Cl bond at the 2-position of pyridine is activated. Palladium inserts into this bond rapidly, especially under H₂ pressure.[1]

  • The Fix: Switch to BH₃·THF or BH₃·DMS .

  • Alternative: If you must use hydrogenation (e.g., for scale-up cost reasons), you must use a poisoned catalyst (e.g., Pt/C sulfided) or add an inhibitor like thiophene to attenuate the catalyst's activity toward the C-Cl bond [1].[1]

Ticket #02: "My reaction stalled. I see a new spot, but it's not the amine."

Diagnosis: You are looking at the Boron-Amine Intermediate .

  • The Science: Borane reductions do not yield free amines directly. They form a stable Lewis acid-base adduct (

    
    ).[1] This adduct often looks like a single, clean spot on TLC but has a different Rf than the product.
    
  • The Fix: You must perform the Acidic Methanolysis step (Step 3 in the protocol). Simply adding water is not enough to break the N-B bond. Reflux with HCl/MeOH is mandatory [2].

Ticket #03: "I have a large amount of dimer (secondary amine) impurity."

Diagnosis: Intermediate imine condensation.[1]

  • The Science: During reduction, the intermediate imine (

    
    ) can react with the already formed amine (
    
    
    
    ) to form a secondary amine dimer.[1]
  • The Fix:

    • Reverse Addition: Add the nitrile to the borane solution. This keeps the reductant in excess relative to the substrate, favoring rapid reduction of the imine over condensation.

    • Concentration: Run the reaction more dilute (0.1 M) to reduce intermolecular collisions.

Comparative Data: Reagent Performance

Reducing SystemYieldPurity (Halogen Retention)Primary Risk
Pd/C + H₂ (1 atm) < 30%Low (High De-Cl)Rapid loss of 2-Chloro substituent.[1]
LiAlH₄ (Ether) 40-50%ModerateSNAr displacement of Fluorine; difficult workup.[1]
Raney Nickel / NH₃ 60-70%Moderate/HighRequires high pressure; variable catalyst activity.[1]
BH₃·THF (Reflux) 85-92% High (>98%) Formation of stable N-B adduct (requires acidic quench).[1]

Mechanism of Action: Borane Reduction

Understanding the mechanism prevents workup errors. The following diagram illustrates why the acidic quench is non-negotiable.

BoraneMechanism Nitrile Nitrile (R-CN) ImineComplex Imino-Borane Intermediate Nitrile->ImineComplex Reduction 1 Borane + BH3·THF AmineComplex STABLE ADDUCT (R-CH2-NH2 · BH3) ImineComplex->AmineComplex Reduction 2 Product Free Amine (R-CH2-NH2) AmineComplex->Product MUST BREAK N-B BOND AcidQuench Acid Hydrolysis (HCl / MeOH / Heat) AcidQuench->Product Essential Step

Figure 2: The reduction pathway showing the stable Boron-Amine adduct that requires acidic hydrolysis to release the target molecule.

References

  • Selective Dechlorination & Hydrogenation Risks

    • Source: Cabi Digital Library. "Preparation of 2,3-Dichloropyridine by Selective Dechlorination.
    • URL:[Link][1]

  • Borane Reduction of Electron-Deficient Nitriles

    • Source: ResearchGate. "In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines." confirms the efficacy of Borane-THF for nitrile reduction and the necessity of managing the borane adduct.
    • URL:[Link]

  • Synthesis of 2-Chloro-5-fluoropyridin-3-yl-methanamine Precursors

    • Source: ChemicalBook / Patent Literature (EP1626045A1).[1] Describes the preparation of the nicotinonitrile precursor, validating the starting material pathway.

  • General Reductive Amination & Dehalogenation

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling with (2-Chloro-5-fluoropyyridin-3-YL)methanamine

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving (2-Chloro-5-fluoropyridin-3-YL)methanamine. This guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving (2-Chloro-5-fluoropyridin-3-YL)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific, and often challenging, substrate. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuances of this reaction, helping you troubleshoot effectively and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with (2-Chloro-5-fluoropyridin-3-YL)methanamine in Suzuki couplings.

Q1: Why is my Suzuki coupling with (2-Chloro-5-fluoropyridin-3-YL)methanamine failing or giving low yields?

A1: Low yields or complete reaction failure with this substrate are frequently reported and can be traced back to a few core issues related to its structure:

  • Catalyst Inhibition/Poisoning: The primary challenge arises from the substrate's basic nitrogen atoms. The lone pairs of electrons on both the pyridine ring nitrogen and the primary amine can coordinate strongly with the palladium catalyst. This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the catalytic cycle.[1][2] Highly basic aminopyridines are known to be particularly challenging in this regard.[3]

  • Electronic Effects: The pyridine ring is electron-deficient, which generally makes the C-Cl bond more reactive towards oxidative addition, the first and often rate-determining step of the catalytic cycle.[4][5] However, the presence of the aminomethyl group can introduce complexities.

  • Reagent Purity: The presence of impurities, such as elemental sulfur in starting materials, can act as a potent palladium catalyst poison, leading to unexpectedly low conversions.[6]

Q2: What are the most common side reactions, and how can I minimize them?

A2: Several side reactions can compete with your desired cross-coupling, complicating your purification and reducing your yield. Be vigilant for the following:

  • Protodeboronation: This is the hydrolysis of your boronic acid or ester back to the corresponding arene. It's a common issue, especially with heteroaryl boronic acids, and is often promoted by aqueous conditions.[2] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[2][7]

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly if Pd(II) species are present due to incomplete reduction to Pd(0) or if the reaction mixture is not properly degassed.[1]

  • Dehalogenation: The chloro-group on your pyridine can be replaced by a hydrogen atom. This can happen if a hydride ligand is formed on the palladium complex, often from an amine base or alcohol solvent, followed by reductive elimination.[1]

Q3: Do I need to protect the primary amine on my substrate?

A3: While protection/deprotection steps add to the synthetic route, they are a conventional strategy to overcome catalyst inhibition by the amine group.[3][8] However, recent advances in ligand and catalyst design have made couplings with unprotected amines more feasible.[3] The decision to protect depends on the success of initial screenings with modern catalyst systems. If you consistently observe low yields or catalyst deactivation, an N-protection strategy (e.g., Boc, Ac) might be the most reliable path forward.

II. In-Depth Troubleshooting Guide

This section is structured to help you diagnose and solve specific experimental problems.

Issue 1: No Reaction or Very Low Conversion

If your starting materials remain largely unreacted, a systematic evaluation of your reaction components is necessary.

Root Cause Analysis: Catalyst System

The choice of palladium precursor and, crucially, the ligand, is paramount for success with this substrate.

  • The Problem: The lone pairs on the pyridine and amine can "poison" the palladium catalyst.[1][2] Standard ligands like triphenylphosphine (PPh₃) may not be effective.

  • The Solution: Employ Electron-Rich, Bulky Ligands. Modern biarylphosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are designed to be both electron-rich and sterically bulky.[9]

    • Electron-richness facilitates the oxidative addition step, especially with less reactive aryl chlorides.[5]

    • Bulkiness promotes the final reductive elimination step and can help prevent the formation of inactive catalyst dimers.[9]

  • Expert Recommendation: Start with a pre-catalyst like SPhos Pd G3 or XPhos Pd G3. These are air- and moisture-stable, ensuring more reliable generation of the active Pd(0) species.[9]

Root Cause Analysis: Base and Solvent

The base is not just a passive component; it's crucial for activating the boronic acid for transmetalation.[10][11]

  • The Problem: An inappropriate base can lead to poor reaction rates, decomposition of starting materials, or side reactions. The solubility of the inorganic base is also a critical factor.[1]

  • The Solution: Screen a Range of Bases and Solvents.

    • Bases: Stronger, non-nucleophilic inorganic bases are often preferred for heteroaryl couplings.[7] Potassium phosphate (K₃PO₄) is an excellent starting point for anhydrous conditions.[9] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.

    • Solvents: The solvent must solubilize all components. While dioxane is a traditional choice, it has toxicity concerns.[9] Consider greener alternatives like 2-MeTHF or CPME. Aprotic polar solvents like DMF or toluene can be used if solubility is a major issue.[9][12] Many Suzuki reactions benefit from a small amount of water (e.g., 10:1 organic solvent to water) to help dissolve the base and facilitate the catalytic cycle, but this must be balanced against the risk of protodeboronation.[1]

  • Expert Recommendation: A good starting point is K₃PO₄ in a solvent system like dioxane/water (10:1) or anhydrous 2-MeTHF.

Issue 2: Significant Side Product Formation

The appearance of unexpected peaks in your LCMS or NMR requires a targeted approach to identify and eliminate the source.

Troubleshooting Protodeboronation
  • Symptom: You observe the arene corresponding to your boronic acid coupling partner as a major byproduct.

  • Causality: The B-C bond is susceptible to cleavage by water (hydrolysis).

  • Solutions:

    • Switch to a Boronic Ester: Pinacol boronate esters (BPin) are significantly more stable to hydrolysis than their corresponding boronic acids.[2]

    • Use Anhydrous Conditions: If using a boronic acid is unavoidable, switch to strictly anhydrous conditions. This means using a base like K₃PO₄ and a dry solvent.[9]

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition.

Troubleshooting Homocoupling
  • Symptom: You observe a biaryl product derived from the dimerization of your boronic acid.

  • Causality: This is often caused by the presence of oxygen, which can lead to oxidative processes that favor homocoupling.[1] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also be a cause.[1]

  • Solutions:

    • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. The freeze-pump-thaw method is highly effective, but sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is also common practice.

    • Use a Pd(0) Source or Pre-catalyst: Start with a catalyst already in the active Pd(0) state (e.g., Pd₂(dba)₃) or use a modern pre-catalyst designed for efficient in situ generation of Pd(0).[9]

III. Experimental Protocols & Data

Recommended Starting Conditions

This table summarizes a robust set of starting conditions for the Suzuki coupling of (2-Chloro-5-fluoropyridin-3-YL)methanamine. Optimization will likely be required.

ParameterRecommended ConditionRationale & Citation
Aryl Halide (2-Chloro-5-fluoropyridin-3-YL)methanamine1.0 equiv
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 equiv
Pd Pre-catalyst SPhos Pd G3 or XPhos Pd G31 - 3 mol %
Ligand (if not using pre-catalyst) SPhos or XPhos1.1 x Pd loading
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv
Solvent Dioxane/H₂O (10:1) or 2-MeTHF (anhydrous)0.1 - 0.2 M
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)
Step-by-Step General Protocol
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (2-Chloro-5-fluoropyridin-3-YL)methanamine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., SPhos Pd G3, 0.01-0.03 equiv) and add it to the reaction vessel.

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent via syringe to the desired concentration (e.g., 0.1 M).

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C). Vigorous stirring is essential for biphasic reactions.[1]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LCMS or TLC.[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

IV. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction you are troubleshooting. Understanding this cycle is key to diagnosing which step is failing.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(X)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)(Ar')L₂ transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' Product red_elim->product aryl_halide Ar-X (Your Pyridine) aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Use this flowchart to guide your troubleshooting process systematically.

Troubleshooting_Tree start Low Yield / No Reaction check_catalyst Is the Catalyst System Optimized for Heterocycles? start->check_catalyst check_conditions Are Base/Solvent Conditions Appropriate? start->check_conditions check_side_reactions Are Side Products Observed? start->check_side_reactions ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_catalyst->ligand No precatalyst Use Modern Pre-catalyst (e.g., G3 Precatalysts) check_catalyst->precatalyst No screen_base Screen Bases (K₃PO₄, Cs₂CO₃) check_conditions->screen_base Unsure screen_solvent Screen Solvents (2-MeTHF, Dioxane/H₂O) check_conditions->screen_solvent Unsure protodeboronation Protodeboronation? check_side_reactions->protodeboronation Yes homocoupling Homocoupling? check_side_reactions->homocoupling Yes use_bpin Use Boronic Ester (BPin) or Anhydrous Conditions protodeboronation->use_bpin Yes degas Improve Degassing Use Pd(0) Source homocoupling->degas Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

V. References

  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem. Available at:

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at:

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem. Available at:

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at:

  • Effect of pH in the development of high-yielding Suzuki coupling reactions of basic, amine containing substrates. ResearchGate. Available at:

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at:

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. Available at: [Link]

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. MDPI. Available at: [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. Available at: [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. NIH National Library of Medicine. Available at: [Link]

  • Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. ACS Publications. Available at: [Link]

  • Synthesis of Boron-Containing Primary Amines. NIH National Library of Medicine. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]

  • Boronic acid catalysis. Royal Society of Chemistry. Available at: [Link]

  • Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. Cambridge Open Engage. Available at: [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • SUZUKI REACTION MONITORING. Advion. Available at: [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. Available at: [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

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